Cas no 41714-53-8 ((5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan)

(5α,6β)-4,5-エポキシ-3,6-ジメトキシ-17-メチルモルフィナンは、モルフィナン骨格を基本構造とする特異なエポキシ化合物です。3位と6位のメトキシ基、4,5位のエポキシ環、17位のメチル基という特徴的な置換パターンにより、高い立体選択性と構造安定性を示します。この化合物の分子構造は、薬理活性を有するアルカロイド類との構造類似性が注目されており、特にオピオイド受容体との相互作用に関する基礎研究において有用な特性を有しています。エポキシ基の存在により反応性サイトを形成する一方、メトキシ基が分子の脂溶性を調整するというユニークな性質を備えています。

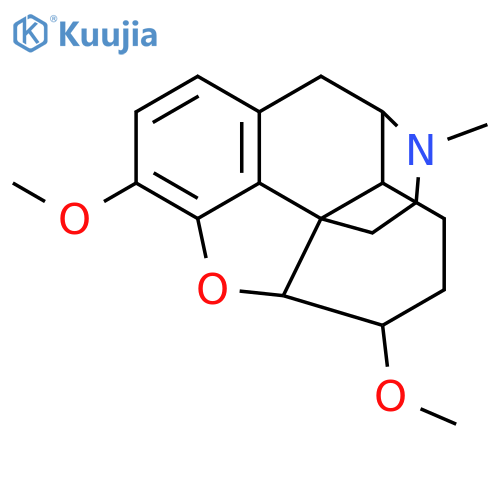

41714-53-8 structure

商品名:(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan

(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 化学的及び物理的性質

名前と識別子

-

- Tetrahydrothebaine

- 4,5alpha-Epoxy-3,6-dimethoxy-17-methylmorphinan

- (5R,6S,9R,13S,14R)-4,5-Epoxy-3,6-dimethoxy-9alpha-methylmorphinan

- Morphinan, 4,5-alpha-epoxy-3,6-dimethoxy-17-methyl-

- (5alpha)-3,6-dimethoxy-17-methyl-4,5-epoxymorphinan

- (4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

- (5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan

- NS00057882

- 6-epi-Tetrahydrothebaine

- SCHEMBL12744925

- DTXSID90961919

- EINECS 255-511-3

- SCHEMBL16279825

- 41714-53-8

- 3,6-Dimethoxy-17-methyl-4,5-epoxymorphinan

-

- インチ: InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1

- InChIKey: RVJQWONQPCTLDL-MKUCUKIISA-N

- ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

計算された属性

- せいみつぶんしりょう: 315.183444

- どういたいしつりょう: 315.183444

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 485

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.9

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.24

- ふってん: 438.2°C at 760 mmHg

- フラッシュポイント: 128.6°C

- 屈折率: 1.606

(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-473665-2.5mg |

Tetrahydrothebaine, |

41714-53-8 | 2.5mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-473665-2.5 mg |

Tetrahydrothebaine, |

41714-53-8 | 2.5 mg |

¥3,234.00 | 2023-07-10 |

(5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

41714-53-8 ((5alpha,6beta)-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan) 関連製品

- 20594-83-6(Morphinan-3,6,14-triol,17-(cyclobutylmethyl)- 4,5-epoxy-,(5R,6R)-)

- 49625-89-0(Morphinan-3,6,14-triol,17-(cyclopropylmethyl)-4,5-epoxy-, (5a,6b)-)

- 14357-78-9(6,14-Ethenomorphinan-7-methanol,17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-a,a-dimethyl-, (5a,7a)-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量